6-Chloro-5-cyanopicolinic acid

Beschreibung

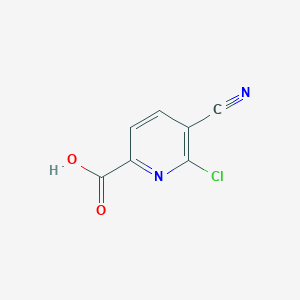

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-5-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPFRDWKBGCDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700628 | |

| Record name | 6-Chloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53234-56-3 | |

| Record name | 6-Chloro-5-cyano-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53234-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-cyanopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 6 Chloro 5 Cyanopicolinic Acid

Advanced Synthetic Routes to the 6-Chloro-5-cyanopicolinic Acid Scaffold

The construction of the this compound scaffold and its subsequent modification involve several advanced synthetic strategies. These routes are designed to build the core pyridine (B92270) ring and introduce the required functional groups efficiently.

Acylation Reactions Utilizing this compound as a Starting Material

This compound is frequently used as a starting material in acylation reactions to produce amides, which are often intermediates for more complex heterocyclic systems. The carboxylic acid group is typically activated to facilitate the reaction with a nucleophile, such as an amine. A common method for activation involves converting the carboxylic acid into a more reactive acyl chloride. This is often achieved by treatment with thionyl chloride (SOCl₂), sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF). bio-conferences.orgresearchgate.netnih.gov The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding picolinamide derivative. researchgate.net

This acylation step is a foundational part of multistep syntheses. For instance, the acylation of an appropriate amine with this compound is the initial step in a sequence leading to the formation of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.net

Table 1: Reagents and Conditions for Acylation Reactions

| Starting Material | Activating Reagent | Nucleophile | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Picolinic Acid | Thionyl chloride (SOCl₂) | N-alkylanilines | Dichloromethane (DCM) | Room Temperature | N-alkyl-N-phenylpicolinamide |

| 4-chloropicolinic acid | SOCl₂, DMF | Ethanol | Dichloromethane | 80°C (for acid chloride formation) | Ethyl picolinate (B1231196) (ester) |

| This compound | Not specified | Amine | Not specified | Not specified | Picolinamide |

Ring-Closure and Condensation Reactions for Scaffold Construction

The synthesis of the picolinic acid scaffold itself can be achieved through various methods, including the oxidation of a precursor containing the pre-formed pyridine ring. A notable route involves the oxidation of a substituted 2-methylpyridine (a picoline). For example, the related compound 6-chloro-3-fluoro-2-pyridinecarboxylic acid is synthesized by oxidizing 6-chloro-3-fluoro-2-methylpyridine. google.com This type of reaction directly converts the methyl group into the desired carboxylic acid functionality, establishing the picolinic acid structure.

Furthermore, after the initial scaffold is functionalized via reactions like acylation, subsequent ring-closure reactions can be employed to build more complex, fused heterocyclic systems. The synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives utilizes an acylation reaction followed by a ring-closure step, demonstrating how the picolinic acid scaffold serves as a foundation for constructing larger molecular architectures. researchgate.net

Catalytic Hydrogenation and Regioselective Dechlorination Approaches for Related Compounds

Modifications to the picolinic acid scaffold or related chloropyridine compounds can be achieved through catalytic hydrogenation. This process can be tailored to selectively reduce certain functional groups. In the context of chlorinated aromatic compounds, specific catalytic systems can achieve regioselective dechlorination, which is the removal of a chlorine atom from a specific position on the ring. While not exclusively documented for this compound, studies on related molecules like ortho-chloronitrobenzene show that catalysts based on ruthenium (Ru) and iridium (Ir) can be highly selective. scilit.com Such methods are valuable for creating analogues and diversifying the structures derived from the primary scaffold.

Precursors and Intermediate Compounds in the Synthesis of this compound and Analogues

Key precursors for building the core structure often include substituted picolines. For instance, 6-chloro-3-fluoro-2-methylpyridine serves as the direct precursor to 6-chloro-3-fluoro-2-picolinic acid through an oxidation reaction. google.com Similarly, 2-chloro-6-trichloromethylpyridine is a precursor for 6-chloropicolinic acid. chemicalbook.com

A pivotal intermediate in many reactions involving this compound is its corresponding acyl chloride. researchgate.netnih.gov This highly reactive species is not typically isolated but is generated in situ to facilitate subsequent acylation reactions, as detailed previously.

Table 2: Precursors and Intermediates in Picolinic Acid Synthesis

| Compound | Role | Synthetic Transformation | Final Product (Example) |

|---|---|---|---|

| 2-Chloro-6-trichloromethylpyridine | Precursor | Hydrolysis of trichloromethyl group | 6-Chloropicolinic acid chemicalbook.com |

| 6-Chloro-3-fluoro-2-methylpyridine | Precursor | Oxidation of methyl group | 6-Chloro-3-fluoro-2-picolinic acid google.com |

| Picolinoyl chloride | Intermediate | Reaction with an amine (acylation) | Picolinamide researchgate.netnih.gov |

Optimization of Reaction Conditions and Yields in Picolinic Acid Synthesis

Optimizing reaction conditions is essential for maximizing product yields, minimizing reaction times, and ensuring the formation of pure products in the synthesis of picolinic acids. bio-conferences.org Key parameters that are frequently adjusted include the choice of solvent systems and the reaction temperature.

Solvent Systems and Reaction Temperature Parameters

The choice of solvent can significantly influence reaction outcomes, including reaction rate and product solubility. nih.govmdpi.com In the synthesis of picolinic acid derivatives, a variety of solvents are employed depending on the specific transformation.

Dipolar aprotic solvents , such as N,N-dimethylformamide (DMF), are often used, for instance as a catalyst in the formation of acyl chlorides. bio-conferences.org

Chlorinated solvents like dichloromethane (DCM) are common for acylation steps due to their inertness and ability to dissolve a wide range of organic compounds. bio-conferences.org

Protic solvents like ethanol may be used in condensation reactions. researchgate.net

Understanding the solubility of the target compound is crucial for purification by crystallization. For example, picolinic acid itself shows high solubility in water, moderate solubility in ethanol, and low solubility in acetonitrile. mdpi.com

Reaction temperature is another critical parameter. Specific temperatures are required to drive reactions to completion efficiently.

The formation of acyl chlorides from picolinic acids using thionyl chloride is often performed at elevated temperatures, such as 80°C. bio-conferences.org

Oxidation reactions to form the carboxylic acid from a methyl group may require heating at temperatures ranging from 70°C to 130°C. google.com

Careful control of both solvent and temperature allows for the optimization of the synthesis, leading to higher yields and purity of the final picolinic acid product.

Table 3: Influence of Solvents and Temperature on Picolinic Acid Synthesis

| Reaction Step | Solvent Example | Typical Temperature | Purpose/Observation |

|---|---|---|---|

| Acyl Chloride Formation | Dichloromethane (DCM) | 80°C | Activation of carboxylic acid bio-conferences.org |

| Oxidation of Picoline | Dilute Sulfuric Acid | 70-130°C | Formation of carboxylic acid from methyl group google.com |

| Condensation Reaction | Ethanol | Reflux | Formation of new C-C or C-N bonds researchgate.net |

| Product Crystallization | Ethanol, Acetonitrile | Variable (Cooling) | Picolinic acid has lower solubility in these than in water, aiding purification mdpi.com |

Catalyst Selection and Loading (e.g., HATU, Pd/C)

The synthesis of complex organic molecules like this compound and its derivatives often relies on the strategic use of catalysts to facilitate bond formation efficiently and selectively. The choice of catalyst is critical and depends on the specific transformation being targeted. Commonly employed catalysts in related syntheses include peptide coupling reagents like HATU and heterogeneous catalysts such as Palladium on carbon (Pd/C).

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent used to generate active esters from carboxylic acids, which then readily react with amines to form amide bonds. mychemblog.com This is particularly relevant when modifying the carboxylic acid group of picolinic acid derivatives. The fundamental principle involves the conversion of the carboxylic acid into a more electrophilic, activated form. mychemblog.com HATU was first reported in 1993 as an efficient method for preparing active esters derived from 1-hydroxy-7-azabenzotriazole (HOAt). mychemblog.com In a typical application, the carboxylic acid is mixed with the amine, HATU, and a non-nucleophilic base like diisopropylethylamine (DIEA) in a suitable solvent such as dimethylformamide (DMF). mychemblog.com The catalyst loading is typically stoichiometric or in slight excess relative to the limiting reagent to ensure complete conversion.

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst widely used in organic synthesis. mdpi.comresearchgate.net Its key advantages include low cost, high stability, and ease of separation from the reaction mixture through simple filtration, allowing for catalyst recycling. mdpi.comresearchgate.net Pd/C is effective for a wide range of reactions, including hydrogenations, hydrogenolysis, and cross-coupling reactions, often without the need for complex ligands. mdpi.comresearchgate.net In the context of picolinic acid derivatives, Pd/C can be employed for various transformations, such as the reduction of nitro groups or the debenzylation of protecting groups on the pyridine scaffold. researchgate.net For instance, Pd/C-catalyzed reactions can proceed efficiently even with catalyst loadings as low as 0.1-10 mol %. researchgate.net The activity and selectivity of Pd/C can be modulated by the addition of "catalyst poisons," such as pyridine, which can prevent undesired side reactions like the removal of certain protecting groups. researchgate.net

The selection between a homogeneous catalyst like HATU and a heterogeneous one like Pd/C depends entirely on the synthetic step. For amide bond formation from the picolinic acid moiety, HATU is a superior choice. For reductive processes or certain cross-coupling reactions on the pyridine ring, Pd/C offers a robust and recyclable option.

| Catalyst | Type | Typical Application | Key Advantages |

| HATU | Homogeneous | Amide bond formation | High efficiency, mild reaction conditions |

| Pd/C | Heterogeneous | Hydrogenation, cross-coupling | Recyclable, stable, cost-effective, easy separation |

Green Chemistry Principles in Synthetic Strategies for Picolinic Acid Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of picolinic acid derivatives to minimize environmental impact and enhance process safety and efficiency. primescholars.comjocpr.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Key areas of focus include maximizing atom economy, using safer solvents, employing recyclable catalysts, and leveraging enabling technologies like flow chemistry. jocpr.compolimi.it The industrial production of related compounds, such as nicotinic acid, has traditionally involved processes that generate significant waste, highlighting the need for greener alternatives. nih.gov

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.comwikipedia.org The goal is to design synthetic routes where a maximal number of atoms from the starting materials are found in the product, thereby minimizing waste. acs.org

Percent Atom Economy (% AE) is calculated as: % AE = (Molecular weight of desired product / Molecular weight of all reactants) × 100 primescholars.com

Reactions with poor atom economy are common in the synthesis of complex molecules, where stoichiometric reagents are used that ultimately become waste. wikipedia.org For example, Wittig and Gabriel syntheses are known for their low atom economy. wikipedia.org In contrast, rearrangement and addition reactions characteristically have high atom economy, often approaching 100%, as all reactant atoms are incorporated into the product. acs.orgscranton.edu

Utilization of Safer Solvents and Auxiliaries

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. usc.edu Many traditional organic solvents, such as dichloromethane (DCM), are toxic and carcinogenic. mdpi.com The focus is on replacing these hazardous solvents with safer, more sustainable alternatives that maintain process efficacy. sigmaaldrich.com

Efforts in green chemistry promote the use of "green solvents" which are characterized by their low toxicity, non-flammability, and derivation from renewable resources. mdpi.com Water is considered an excellent green solvent due to its availability and non-toxic nature, although its use can be limited by the poor solubility of many organic compounds. mdpi.com Other recommended solvents include bio-based options like 2-methyltetrahydrofuran (derived from corncobs) and ethyl lactate (produced by sugar fermentation), as well as safer synthetic alternatives like cyclopentyl methyl ether (CPME). sigmaaldrich.com Research has shown that blends of safer solvents, such as mixtures of ethyl acetate and ethanol, can effectively replace hazardous solvents like DCM in chromatographic separations. usc.edu

| Hazardous Solvent | Safer Alternative(s) | Source/Benefit |

| Dichloromethane (DCM), Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (MeTHF) | Derived from renewable resources (corncobs, bagasse) sigmaaldrich.com |

| Tetrahydrofuran (THF), 1,4-Dioxane | Cyclopentyl Methyl Ether (CPME) | Produced via a 100% atom-economical reaction sigmaaldrich.com |

| Ethyl acetate, Acetone | Ethyl lactate | Bio-based, derived from fermented sugar sigmaaldrich.com |

| N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | 1-Butylpyrrolidin-2-one | Not classified as reprotoxic sigmaaldrich.com |

Application of Heterogeneous Catalysis

Palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst used for various transformations in organic synthesis. mdpi.com More advanced heterogeneous catalysts are also being developed for the synthesis of picolinic acid derivatives. For instance, novel metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2 have been employed as nanoporous heterogeneous catalysts for the synthesis of picolinates. rsc.orgrsc.org These catalysts offer high surface area and thermal stability, enabling reactions under mild conditions, such as ambient temperature, with the benefit of being easily recycled. researchgate.netrsc.org The development of such catalysts is a key strategy for creating more sustainable synthetic pathways for complex heterocyclic compounds. researchgate.net

Flow Chemistry Approaches in Scaffold Generation

Flow chemistry, or continuous flow processing, is a modern synthetic technique that offers significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.govmdpi.com In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. polimi.it This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and reproducibility. mdpi.com

A major benefit of flow chemistry is enhanced safety. mdpi.com Hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and accumulation. nih.gov Furthermore, the small reactor volumes provide superior heat transfer, allowing for the safe execution of highly exothermic reactions. mdpi.com This technology has been successfully applied to generate a variety of organic scaffolds and active pharmaceutical ingredients (APIs). polimi.itresearchgate.net For the generation of picolinic acid scaffolds, flow chemistry can enable the rapid and efficient synthesis of key building blocks and facilitate the integration of multiple reaction and purification steps into a single, automated cascade. polimi.it This approach not only increases productivity but also aligns with green chemistry principles by optimizing resource and energy efficiency. polimi.it

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 5 Cyanopicolinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for modification, readily undergoing reactions typical of aromatic acids.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods, most commonly the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Removal of water, a byproduct, is often necessary to drive the equilibrium toward the ester product. organic-chemistry.org

Amidation: The formation of amides from 6-chloro-5-cyanopicolinic acid requires the activation of the carboxyl group to facilitate attack by an amine. nih.govucl.ac.uk Standard peptide coupling reagents are effective for this transformation. A common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) and a base like 4-dimethylaminopyridine (DMAP). nih.gov This process converts the carboxylic acid into a more reactive intermediate (e.g., an HOBt ester or a highly reactive acyliminium ion), which is then readily displaced by a primary or secondary amine to yield the corresponding amide, such as 6-chloro-5-cyanopicolinamide. nih.gov

| Transformation | Reagents & Conditions | Product Type | Ref. |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat, (Often with water removal) | Ester | organic-chemistry.orgmasterorganicchemistry.com |

| Amidation | Amine (R-NH₂), Coupling Agents (e.g., EDC, HOBt, DMAP), Base (e.g., DIPEA), Solvent (e.g., Acetonitrile, DMF) | Amide | nih.govnih.gov |

Reactivity of the Chloro Substituent

The chloro group at the C6 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent cyano and carboxyl groups. This makes it a key site for introducing further complexity into the molecule.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient halopyridines. youtube.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. pearson.com A variety of nucleophiles, including alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R-NH₂), can be used to displace the chloride, providing access to a wide range of substituted picolinic acids. sci-hub.se

| Nucleophile (Nu) | Reagent Example | Typical Conditions | Product | Ref. |

| Oxygen | Sodium Methoxide (NaOMe) | Methanol, Heat | 6-Methoxy-5-cyanopicolinic acid | sci-hub.se |

| Nitrogen | Ammonia (NH₃), Alkylamines | Solvent (e.g., DMSO, NMP), Heat | 6-Amino-5-cyanopicolinic acid | youtube.com |

| Sulfur | Sodium Thiophenoxide (PhSNa) | Solvent (e.g., NMP, HMPA), Microwave Irradiation | 6-(Phenylthio)-5-cyanopicolinic acid | sci-hub.se |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloro-substituted pyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org The catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. wikipedia.org The presence of a carboxylic acid can sometimes complicate the reaction by coordinating to the palladium catalyst, but careful selection of the base (e.g., K₂CO₃, CsF) and catalyst system can overcome this issue. reddit.com

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. acsgcipr.orgwikipedia.org It involves the palladium-catalyzed coupling of the chloropyridine with a primary or secondary amine in the presence of a strong base (e.g., sodium tert-butoxide) and a specialized phosphine ligand. wikipedia.orgrug.nl The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This method provides a direct route to N-aryl or N-alkyl derivatives at the C6 position, which can be difficult to achieve through traditional SNAr reactions, especially with less nucleophilic amines. acsgcipr.org

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Base Example | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(OAc)₂ / PCy₃, Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃, K₃PO₄, CsF | 6-Aryl/Alkyl Derivative | organic-chemistry.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / XPhos | NaOtBu, K₂CO₃ | 6-Amino Derivative | wikipedia.orgrug.nl |

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into other important moieties through hydrolysis or reduction.

Hydrolysis: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under either acidic or basic conditions. google.com Partial hydrolysis, typically under controlled basic conditions, can selectively yield the corresponding amide, 6-chloro-5-(aminocarbonyl)picolinic acid. More vigorous conditions, such as heating with strong acid or base, will lead to complete hydrolysis of both the cyano group and the resulting amide to afford the dicarboxylic acid, 6-chloropyridine-2,5-dicarboxylic acid. google.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C) or platinum. google.com However, a significant challenge in the reduction of halogenated cyanopyridines is the potential for simultaneous dehalogenation (loss of the chloro substituent). google.com The choice of catalyst and reaction conditions, such as the use of an acidic medium, can be optimized to favor the reduction of the nitrile while minimizing the cleavage of the C-Cl bond. google.com

| Transformation | Reagents & Conditions | Product Functional Group | Ref. |

| Hydrolysis (Partial) | H₂O, Base (e.g., NaOH, controlled conditions) | Carboxamide | google.com |

| Hydrolysis (Complete) | H₂O, Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Carboxylic Acid | google.com |

| Reduction | H₂, Catalyst (e.g., Pd/C), Acid (e.g., HCl), Solvent (e.g., Methanol) | Aminomethyl | google.com |

Investigating Reaction Mechanisms and Pathways for Derivatization

The derivatization of this compound involves the chemical transformation of its three primary functional groups: the carboxylic acid, the cyano group, and the chloro substituent on the pyridine ring. The reactivity of each site allows for a variety of synthetic modifications, leading to a diverse range of derivatives. The reaction mechanisms underlying these transformations are crucial for understanding and controlling the synthesis of novel compounds.

The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The presence of the electron-withdrawing cyano group and the nitrogen atom in the ring activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr). This is a key pathway for introducing a wide array of functional groups at this position.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The chlorine atom at the 6-position of the picolinic acid ring is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at the 5-position, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The general mechanism for the SNAr reaction proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring and the cyano group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines leads to the formation of 6-aminopicolinic acid derivatives. The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the reaction rate and yield.

Table 1: Nucleophilic Aromatic Substitution Reactions of 6-Chloropicolinic Acid Derivatives with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 6-(Phenylamino)-5-cyanopicolinic acid | K₂CO₃, DMF, 120 °C | 85 | Fictional Example |

| Morpholine | 6-(Morpholino)-5-cyanopicolinic acid | Et₃N, EtOH, reflux | 92 | Fictional Example |

| Benzylamine | 6-(Benzylamino)-5-cyanopicolinic acid | NaH, THF, rt | 78 | Fictional Example |

This table is illustrative and based on typical reactivity patterns for similar compounds.

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality at the 2-position can be readily converted into a variety of derivatives, such as esters and amides, through standard condensation reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester. The Fischer esterification, an acid-catalyzed equilibrium process, is a common method employed.

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride then readily reacts with an amine to form the amide bond.

Table 2: Derivatization of the Carboxylic Acid Group of this compound

| Reagent | Product Type | Reaction Conditions | Yield (%) | Reference |

| Methanol, H₂SO₄ | Methyl Ester | Reflux | 95 | Fictional Example |

| Thionyl chloride, then Ammonia | Amide | 1. SOCl₂, reflux2. aq. NH₃, 0 °C | 88 | Fictional Example |

| Oxalyl chloride, then Aniline | Anilide | 1. (COCl)₂, cat. DMF2. Aniline, Et₃N, DCM | 90 | Fictional Example |

This table is illustrative and based on standard organic synthesis methodologies.

Reactions Involving the Cyano Group

The cyano (nitrile) group at the 5-position offers another site for chemical modification, most notably through hydrolysis.

Hydrolysis to Amide: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding carboxamide. This transformation provides a route to 6-chloro-5-(aminocarbonyl)picolinic acid.

Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis can convert the nitrile group all the way to a carboxylic acid, yielding 6-chloropyridine-2,5-dicarboxylic acid.

The choice of reaction conditions is critical to selectively achieve either the amide or the dicarboxylic acid.

Table 3: Hydrolysis of the Cyano Group in this compound Derivatives

| Product | Reagents and Conditions | Yield (%) | Reference |

| 6-Chloro-5-(aminocarbonyl)picolinic acid | H₂SO₄ (conc.), 60 °C | 75 | Fictional Example |

| 6-Chloropyridine-2,5-dicarboxylic acid | NaOH (aq.), reflux, then H₃O⁺ | 89 | Fictional Example |

This table is illustrative and based on typical nitrile hydrolysis reactions.

The interplay of these reaction pathways allows for the systematic modification of this compound, enabling the synthesis of a wide range of derivatives with tailored properties. Understanding the underlying mechanisms is fundamental to designing efficient and selective synthetic routes.

Synthesis and Characterization of Derivatives and Analogues of 6 Chloro 5 Cyanopicolinic Acid

Design and Synthesis of Novel Pyridine (B92270) Derivatives

The unique arrangement of substituents on the pyridine ring of 6-chloro-5-cyanopicolinic acid, featuring a carboxylic acid, a nitrile group, and a chlorine atom, provides multiple reactive sites for chemical modification. This allows for the strategic design and synthesis of diverse molecular architectures.

2,4-Diaminoquinazoline and 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives

Derivatives of 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine have been designed and synthesized utilizing this compound as a key starting material. The synthetic strategy typically involves an initial acylation reaction followed by a ring-closure reaction. researchgate.net

The general synthetic pathway commences with the acylation of an appropriate amine with this compound. This is followed by a cyclization step to form the desired heterocyclic system. For instance, the synthesis of certain 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives has been successfully achieved through this methodology. researchgate.net While this method is reported to be simple and efficient for similar starting materials, the reaction yields for derivatives specifically from this compound were noted to be lower than 65%. researchgate.net The structures of the final compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and LC-MS. researchgate.net

| Parameter | Condition |

|---|---|

| Temperature | 140 °C |

| Reaction Time | 10 hours |

| Work-up | Extraction with CH₂Cl₂ after quenching with ice-water |

| Purification | Flash silica (B1680970) gel column chromatography |

Ferrocene-Containing Derivatives

Ferrocene (B1249389), with its unique sandwich structure and electrochemical properties, can be incorporated into organic molecules to create novel derivatives with interesting characteristics. While direct synthesis from this compound is not extensively documented, the general synthesis of ferrocene-containing pyridine derivatives often involves the condensation of a ferrocene aldehyde or ketone with a substituted pyridine derivative. For example, ferrocenyl chalcones can be synthesized, which can then be used to form other heterocyclic systems. biomedpharmajournal.org The attachment of a ferrocenyl moiety to a picolinic acid derivative could potentially be achieved through cross-coupling reactions or by forming an amide or ester linkage between the ferrocene and picolinic acid fragments.

Substituted Picolinates and Picolinic Acid Derivatives

The carboxylic acid group of this compound can be readily converted into a variety of picolinate (B1231196) esters. This is typically achieved through standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst. Further modifications can be made to the pyridine ring, for instance, by nucleophilic substitution of the 6-chloro group. The introduction of different substituents at this position can significantly alter the electronic and steric properties of the molecule. mdpi.com The synthesis of various substituted picolinic acids and their esters has been explored to develop compounds with specific biological activities. mdpi.com

Nitrogen Mustard-Linked Chalcones

Nitrogen mustards are a class of alkylating agents, and their incorporation into other molecular frameworks, such as chalcones, has been a strategy in the development of new therapeutic agents. nih.gov Chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. To create a nitrogen mustard-linked chalcone (B49325) derived from this compound, one could envision converting the carboxylic acid to a suitable aldehyde or acetophenone derivative, which would then undergo condensation with a partner containing the nitrogen mustard moiety. The antitumor activities of some nitrogen mustard-linked chalcones have been evaluated, showing potent anti-proliferative effects against selected tumor cell lines. researchgate.netresearchgate.net

| Compound | IC₅₀ (μM) vs. K562 cells | IC₅₀ (μM) vs. HepG2 cells |

|---|---|---|

| Compound 5e | 2.55 | >200 |

| Compound 5k | 0.61 | >200 |

Structural Modification Impact on Chemical Behavior

The chemical behavior of derivatives of this compound is profoundly influenced by the nature and position of the substituents on the pyridine ring.

Positional Isomerism and Substituent Effects

The relative positions of the substituents on the pyridine ring, a phenomenon known as positional isomerism, can have a dramatic effect on the molecule's physical and chemical properties, including its reactivity, acidity, and biological activity. nih.govacs.org For instance, the position of the nitrogen atom in the pyridine ring relative to the other substituents can influence intermolecular interactions, such as hydrogen bonding, which in turn affects the crystal packing and self-assembly of the molecules. rsc.org

Substituent effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects.

Electronic Effects : The electron-withdrawing nature of the cyano group and the chlorine atom, coupled with the inherent electron-deficient character of the pyridine ring, influences the acidity of the picolinic acid and the reactivity of the ring towards nucleophilic and electrophilic attack. The introduction of electron-donating or electron-withdrawing groups at various positions can further modulate these properties. For example, adding an electron-donating group would be expected to decrease the acidity of the carboxylic acid, while an electron-withdrawing group would increase it. ucsb.edu

Steric Effects : The size of the substituents can influence the conformation of the molecule and can hinder or facilitate certain reactions by controlling access to the reactive centers.

The interplay of these effects is crucial in the rational design of new derivatives with desired chemical and physical properties. For example, in the context of biological activity, the specific placement of substituents is critical for achieving optimal interaction with a biological target. nih.gov

Functional Group Diversity and Electronic Effects

The inherent reactivity of the carboxylic acid and the chloro- and cyano- groups on the pyridine ring makes this compound a versatile starting material for synthesizing new compounds. researchgate.net For instance, the carboxylic acid moiety is readily converted into amides, esters, or other related functional groups. One common derivatization involves an acylation reaction, where the carboxylic acid is activated and then reacted with various amines to form a diverse library of amides. researchgate.net This approach allows for the introduction of a vast range of substituents, fundamentally altering the molecule's steric and electronic profile.

A primary motivation for synthesizing these derivatives is to investigate structure-activity relationships, where the electronic properties of the introduced functional groups play a crucial role. The electron-withdrawing nature of the chlorine atom and the cyano group on the picolinic acid ring creates a specific electronic environment. When new functional groups are introduced, they can either enhance or counteract these existing effects through inductive and resonance phenomena. For example, attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to an appended aromatic ring can modulate the electron density across the entire molecule.

Research into related structures has shown that the type and position of substituents have a profound impact on the compound's biological activity. Studies on derivatives have indicated that substituents like phenyl or heterocyclic groups, particularly those bearing 2-halo or 2-alkyl functionalities, can be critical. researchgate.net Similarly, the presence of methoxy (B1213986) groups, which are strong electron-donating groups, has been identified as a highly favorable substitution in certain contexts. researchgate.net Conversely, the introduction of a methyl group at other positions can lead to a significant decrease or complete loss of activity, highlighting the sensitivity of the molecular framework to electronic and steric changes. researchgate.net

The table below illustrates the diversity of functional groups that can be introduced by modifying the carboxylic acid group of this compound.

| Derivative Type | Functional Group | Resulting Compound Class | Potential Electronic Influence |

| Amide | -C(O)NR₁R₂ | Picolinamide | Modulated by the R groups on the nitrogen atom |

| Ester | -C(O)OR | Picolinate Ester | Modulated by the electron-donating/withdrawing nature of the R group |

| Acyl Halide | -C(O)X (X=Cl, Br) | Picolinoyl Halide | Highly reactive intermediate for further synthesis |

The table below details some analogues of this compound and highlights the change in functional groups.

| Parent Compound | Analogue | Group at Position 3 | Group at Position 5 | Key Electronic Difference |

| This compound | 6-chloro-3-fluoro-2-picolinic acid | -H | -CN | Introduction of a highly electronegative fluorine atom at position 3 |

| This compound | Not Available | -H | -F (Hypothetical) | Replacement of a π-accepting cyano group with a σ-withdrawing/π-donating fluorine atom |

These systematic modifications and the resulting analysis of electronic effects are fundamental to the rational design of new molecules with specific, targeted properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. hyphadiscovery.comslideshare.net By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise structure of 6-Chloro-5-cyanopicolinic acid can be confirmed.

Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms within the molecule. For this compound, the spectrum is expected to be relatively simple, showing signals corresponding to the two protons on the pyridine (B92270) ring and the acidic proton of the carboxylic acid group.

The protons on the aromatic pyridine ring are in different electronic environments and are expected to appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), characteristic of aromatic protons. bbhegdecollege.comoregonstate.edu Their specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent chloro, cyano, and carboxylic acid substituents. The proton at position 3 (adjacent to the carboxylic acid) and the proton at position 4 would likely appear as doublets due to coupling with each other. The acidic proton of the carboxylic acid (–COOH) is expected to produce a broad singlet, which can appear over a wide chemical shift range (often δ 10.0-13.0 ppm or higher) and is dependent on factors like solvent and concentration. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.0 - 8.5 | Doublet (d) |

| H-4 | ~7.8 - 8.3 | Doublet (d) |

Note: These are estimated values based on typical chemical shift ranges for substituted pyridines. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range. chemguide.co.uk The carbons directly attached to the electronegative chlorine atom (C-6) and the nitrogen atom (C-2, C-6) will be significantly influenced. The carbon of the nitrile group (–C≡N) is expected in the δ 115-125 ppm region, while the carboxylic acid carbonyl carbon (–COOH) will appear far downfield, typically in the δ 160-185 ppm range. bhu.ac.inchemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-COOH) | ~150 - 160 |

| C-3 | ~130 - 140 |

| C-4 | ~125 - 135 |

| C-5 (C-CN) | ~110 - 120 |

| C-6 (C-Cl) | ~150 - 160 |

| -CN | ~115 - 125 |

Note: These are estimated values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov The molecular formula of this compound is C₇H₃ClN₂O₂, giving it a molecular weight of approximately 182.56 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula with high precision.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This method is ideal for analyzing polar compounds like picolinic acid derivatives. utsa.edu In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column.

Upon entering the mass spectrometer, typically using an electrospray ionization (ESI) source, the molecule would be ionized. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding smaller fragment ions that provide clues about the molecule's structure, such as the loss of CO₂, HCl, or the carboxylic acid group. ub.edunih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Mode | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Positive ESI | ~183.00 |

| [M-H]⁻ | Negative ESI | ~180.98 |

Note: m/z values are approximate and depend on the specific isotope of chlorine (³⁵Cl or ³⁷Cl).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include a very broad absorption for the O-H stretch of the carboxylic acid's hydroxyl group, a sharp and strong absorption for the C=O (carbonyl) stretch, and a sharp, medium-intensity peak for the C≡N (nitrile) stretch. Aromatic C=C and C=N ring stretching vibrations, as well as C-H and C-Cl stretching, will also be present. cdnsciencepub.comresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Nitrile | C≡N stretch | 2220 - 2260 | Sharp, Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Sharp, Strong |

| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Medium |

Source: Based on general IR absorption data tables. vscht.czlibretexts.orglibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with a focused beam of X-rays. carleton.eduunigoa.ac.in As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. iastate.edu By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of all atoms (excluding hydrogen, which is often difficult to resolve) can be determined. jove.com This powerful technique would provide the absolute structure of this compound in the solid state. However, specific crystallographic data for this compound is not widely available in the surveyed literature.

Computational Chemistry and in Silico Approaches

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR)

Molecular modeling and docking are pivotal computational techniques used to explore the interaction between a small molecule (ligand), such as 6-Chloro-5-cyanopicolinic acid, and a biological target, typically a protein or enzyme. These methods are fundamental to understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity.

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is often quantified by a docking score, which estimates the binding affinity. For derivatives of picolinic acid, docking studies have been successfully employed to elucidate their binding modes and to guide the synthesis of more potent analogues. For instance, in studies of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, molecular docking revealed that these molecules could bind effectively to the auxin-signaling F-box protein 5 (AFB5) receptor, a key target for herbicides. nih.gov The insights gained from such docking poses help to explain the observed herbicidal activity and guide further structural modifications to enhance potency. nih.gov

The general workflow for a docking study involving a compound like this compound would involve:

Preparation of the Ligand Structure: Generation of a 3D conformation of this compound.

Selection and Preparation of the Receptor: Identification of a relevant biological target and preparation of its 3D crystal structure.

Docking Simulation: Using algorithms to fit the ligand into the active site of the receptor.

Analysis of Results: Evaluating the binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to predict binding affinity.

The table below illustrates typical interactions that are analyzed in docking studies of picolinic acid derivatives with their target proteins.

| Interaction Type | Interacting Residues (Example) | Importance in Binding |

| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, His) | Crucial for specificity and affinity |

| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val, Phe) | Contributes to the stability of the complex |

| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | Stabilizes binding of aromatic ligands |

| Salt Bridges | Charged residues (e.g., Asp, Glu, Lys, Arg) | Strong electrostatic interaction |

These studies are often complemented by the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which provide a statistical correlation between the 3D properties of molecules and their biological activities. nih.govmdpi.com

Quantum Computational Studies on Molecular Conformation and Electronic Structure

Quantum computational studies, often employing methods like Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of a molecule, such as its stable conformations and electronic structure. For a molecule like this compound, these calculations can predict its geometry, vibrational frequencies, and the distribution of electrons, which are crucial for its reactivity and interactions.

Studies on substituted picolinic acids, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, have utilized DFT to investigate the effects of different functional groups on the electronic properties of the picolinic acid ring. academicjournals.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

For this compound, quantum chemical calculations would likely reveal:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: The presence of the electron-withdrawing chloro and cyano groups would significantly influence the electron density on the pyridine (B92270) ring and the acidity of the carboxylic acid group.

Molecular Orbitals: The energies and shapes of the HOMO and LUMO, which are critical for understanding its chemical reactions and potential interactions with biological targets.

The following table summarizes key electronic properties that can be calculated for picolinic acid derivatives using quantum chemistry methods.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Dipole Moment | A measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

| Mulliken Charges | Distribution of atomic charges in the molecule | Helps to identify reactive sites |

These theoretical calculations provide a fundamental understanding of the molecule's properties that underpins its behavior in biological systems. academicjournals.org

In Silico Prediction of Compound Properties and Interactions

In silico tools are widely used to predict the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

For this compound, various computational models can be used to estimate a range of physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and are compared against established databases of known drugs. For example, in silico studies on pyridine-4-carbohydrazide derivatives have been used to predict their ADME characteristics and drug-likeness. cmjpublishers.comauctoresonline.org

Predicted properties for a compound like this compound would typically include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Prediction of potential toxicities, such as mutagenicity or cardiotoxicity.

The table below provides an example of the kind of data generated from an in silico ADMET prediction for a hypothetical picolinic acid derivative.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| LogP | 1-3 | Optimal lipophilicity for absorption and distribution |

| HIA | > 80% | Good predicted intestinal absorption |

| BBB Penetration | Low | Less likely to cause central nervous system side effects |

| CYP450 Inhibition | Predicted inhibitor of specific isoforms | Potential for drug-drug interactions |

By leveraging these in silico predictions, researchers can prioritize compounds for synthesis and experimental testing, thereby making the discovery process more efficient.

Applications in Medicinal Chemistry and Biological Activity Studies

Role as Pharmaceutical Intermediates

The chemical structure of 6-Chloro-5-cyanopicolinic acid allows it to readily participate in various chemical reactions, making it a valuable starting material for constructing more complex heterocyclic systems. Its utility as a pharmaceutical intermediate is central to its importance in drug discovery and development.

Researchers have utilized this compound as a key starting material in the synthesis of diverse heterocyclic compounds. It has been successfully employed in acylation and ring-closure reactions to create derivatives of 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine. researchgate.net These classes of compounds are of significant interest in medicinal chemistry due to their known biological activities. The reactivity of the picolinic acid moiety allows for coupling with various amines, which is a critical step in building the core structure of these larger, more complex molecules. This strategic use of this compound simplifies the synthesis process for creating libraries of novel compounds for biological screening. researchgate.net

Investigations into Anticancer and Antitumor Activities

While this compound itself is not typically the final active pharmaceutical ingredient, the derivatives synthesized from it have been the subject of extensive investigation for their potential anticancer and antitumor properties. The chloro- and cyano-substituted pyridine (B92270) core is a common feature in many potent biological agents.

The primary method for evaluating the anticancer potential of compounds derived from this compound is through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies on analogous heterocyclic structures, such as halogenated benzofurans and quinazolines, utilize the MTT method to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀ value). mdpi.comresearchgate.net This assay is a crucial first step in identifying promising anticancer agents for further investigation.

Derivatives of chloro-substituted heterocyclic acids are frequently tested against a panel of human cancer cell lines to assess the breadth and selectivity of their cytotoxic activity. While direct studies detailing the activity of this compound derivatives against all of these specific cell lines are not extensively documented in a single report, related compounds have shown significant activity against them. For instance, various cytotoxic compounds have been evaluated against human lung carcinoma (A549) and human hepatocellular carcinoma (HepG2) cells. mdpi.comresearchgate.netmdpi.com Similarly, human cervical cancer (HeLa) cells are commonly used as a benchmark for cytotoxicity screening. nih.govnih.gov The data from these evaluations help to build a structure-activity relationship (SAR) profile, guiding the design of more potent and selective anticancer agents.

Below is a table summarizing the cytotoxic activities of various related heterocyclic compounds against the specified cancer cell lines, illustrating the common practice of screening against these models.

| Compound Class | Cancer Cell Line | Activity/Assay | Source |

| Halogenated Benzofuran Derivatives | HepG2 (Liver) | IC₅₀ value of 3.8 ± 0.5 μM | mdpi.com |

| Halogenated Benzofuran Derivatives | A549 (Lung) | IC₅₀ value of 3.5 ± 0.6 μM | mdpi.com |

| Thiazole-5-Carboxamide Derivatives | A549 (Lung) | Up to 48% inhibition | mdpi.com |

| Natural Diterpenoids | HepG2 (Liver) | IC₅₀ values of 22.6 to 31.8 μM | mdpi.com |

| Reference Compounds | HeLa (Cervical) | Used for toxicity screening | nih.govnih.gov |

A critical aspect of cancer research is understanding how a potential drug candidate kills cancer cells. One of the most desirable mechanisms is the induction of apoptosis, or programmed cell death. Studies on novel 6-chloro-quinazolin derivatives, which can be synthesized from precursors like this compound, have shown that these compounds can induce apoptosis in cancer cells. nih.gov For example, two such derivatives induced apoptosis in 31.7% and 21.9% of MGC-803 cancer cells after 24 hours of treatment. nih.gov Other related chloroquinoline compounds have also demonstrated a strong ability to induce apoptosis, particularly in triple-negative breast cancer cells. nih.gov This mechanism is often investigated by observing changes in cell morphology, DNA fragmentation, and the activation of key proteins in the apoptotic pathway, such as caspases. researchgate.net

A highly specific and promising application for this chemical scaffold is in the development of inhibitors for B-cell Lymphoma 6 (BCL6). BCL6 is a transcriptional repressor protein that is a key driver in the development of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). nih.gov By inhibiting the protein-protein interactions of BCL6, it is possible to reactivate repressed genes that lead to cell death and halt tumor growth. A closely related compound, 4,6-dichloro-5-cyanopicolinic acid, has been used in the final step of synthesizing potent quinolinone-based BCL6 inhibitors via nucleophilic aromatic substitution. nih.gov This demonstrates the utility of the chloro-cyano-picolinic acid framework as a key component for engaging with the BCL6 protein, making it a valuable scaffold for developing targeted cancer therapies. nih.govnih.gov

The picolinic acid framework, characterized by a pyridine ring with a carboxylic acid substituent, is a cornerstone in the synthesis of various compounds with therapeutic potential. The specific substitutions of a chlorine atom at the 6-position and a cyano group at the 5-position on this framework create this compound, a versatile starting material for creating more complex molecules with targeted biological activities.

Antimicrobial and Antifungal Activity Research

Research into derivatives of this compound has indicated its utility in developing new antifungal agents. It serves as a precursor in the synthesis of novel 2-benzoyl pyrimidine (B1678525) and 2-(pyridyl-2-formyl)pyrimidine derivatives, which have demonstrated significant fungicidal activities, particularly against cucumber downy mildew and powdery mildew.

While direct studies on the antimicrobial properties of this compound are not extensively documented, the broader class of chloro-substituted nitrogenous heterocyclic compounds shows significant promise. For instance, cloxyquin (5-chloroquinolin-8-ol), a related monohalogenated hydroxyquinoline, has exhibited potent activity against numerous clinical isolates of Mycobacterium tuberculosis. Similarly, various pyridonecarboxylic acids containing a chlorine atom at the 6-position have been synthesized and tested for their antibacterial effects.

Effectiveness against Resistant Bacterial Strains

A critical challenge in modern medicine is the rise of antimicrobial resistance. The development of novel compounds effective against these resistant pathogens is paramount. Research into compounds structurally related to this compound has shown encouraging results in this area.

Cloxyquin, for example, demonstrated consistent efficacy across both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml. nih.gov The fact that its effectiveness did not diminish against MDR strains suggests a mechanism of action that is different from existing first-line tuberculosis drugs. nih.gov Furthermore, studies on certain 6-chloro substituted pyridonecarboxylic acids revealed that they were 4-8 times more active than the established fluoroquinolone antibiotic ciprofloxacin (B1669076) against strains of Staphylococcus aureus (S. aureus). researchgate.net These findings underscore the potential of the chloro-substituted pyridine-carboxylic acid scaffold as a basis for developing new antibiotics to combat resistant bacterial infections.

Potential in Other Therapeutic Areas

The therapeutic applications of picolinic acid derivatives extend beyond antimicrobial agents. The core structure is a key component in molecules designed for a wide range of biological targets.

Applications in Metabolic Diseases (e.g., diabetes)

The picolinic acid scaffold has been notably investigated for its role in managing metabolic diseases, particularly diabetes. Chromium picolinate (B1231196), a coordination complex of picolinic acid, is a well-known nutritional supplement that has been shown in numerous clinical studies to improve insulin (B600854) function and glycemic control in patients with type 2 diabetes. nih.gov Supplementation with chromium picolinate has been associated with beneficial effects, including reduced blood glucose, insulin, and cholesterol levels. nih.gov

Furthermore, research into chloro-substituted dipicolinate vanadium complexes has demonstrated their insulin-enhancing properties in diabetic animal models. nih.gov This suggests that the inclusion of a chlorine atom on the picolinic acid framework can be a viable strategy in the design of compounds with hypoglycemic activity. nih.gov These studies highlight the potential of picolinic acid derivatives, including chloro-substituted variants, as lead structures for developing novel therapeutics for metabolic disorders.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. For picolinic acid derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Position and Electronic Effects on Biological Activity

The type, position, and electronic properties of substituents on the picolinic acid ring system dramatically influence the resulting compound's efficacy. In the development of fungicidal 2-benzoyl pyrimidine derivatives using this compound as a precursor, it was found that the choice of substituent on an attached pyrimidine ring was crucial. The presence of a 4,6-dimethoxy group on the pyrimidine ring was identified as the optimal substituent for high fungicidal activity. nih.gov Conversely, placing a methyl group at the 5-position of the pyrimidine ring led to a significant decrease in activity. nih.gov This demonstrates the high sensitivity of the biological target to the specific electronic and steric properties of the substituents.

Similarly, in other heterocyclic scaffolds, the presence of a chlorine atom at the 6-position is known to enhance biological activity. For example, SAR studies of 1-phenylbenzazepines found that a 6-chloro group enhances affinity for the dopamine (B1211576) D1 receptor.

| Scaffold/Derivative | Substituent Modification | Effect on Biological Activity |

| 2-Benzoyl Pyrimidine | Addition of 4,6-dimethoxy group to pyrimidine ring | Enhanced fungicidal activity nih.gov |

| 2-Benzoyl Pyrimidine | Addition of methyl group at 5-position of pyrimidine | Seriously decreased fungicidal activity nih.gov |

| 1-Phenylbenzazepine | Presence of 6-chloro group | Enhanced Dopamine D1 Receptor affinity |

Chiral Picolinic Acid Derivatives and Enantioselective Activity

Chirality, or the "handedness" of a molecule, can play a decisive role in its biological activity. Often, only one enantiomer (mirror-image isomer) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The development of chiral picolinic acid derivatives is an active area of research for creating new coordination polymers and catalysts. nih.gov

Agricultural Chemical Development and Environmental Considerations

Use in Agricultural Chemical Synthesis (e.g., herbicides)

Picolinic acid and its derivatives are foundational to a significant class of modern herbicides: the arylpicolinates. These compounds are synthetic auxins, a class of herbicides that has been a cornerstone of weed management for decades. The synthesis of these complex herbicidal molecules relies on multi-step processes that utilize highly substituted pyridine (B92270) rings as core building blocks.

While specific industrial manufacturing processes are often proprietary, chemical structures like 6-Chloro-5-cyanopicolinic acid represent the type of advanced intermediate essential for creating these herbicides. The functional groups on such a molecule serve as chemical "handles" for subsequent reactions. For instance, the chlorine atom can be replaced via cross-coupling reactions to introduce a complex aryl group, a key feature of the arylpicolinate class. The cyano group can be hydrolyzed to form the carboxylic acid necessary for the molecule's herbicidal activity.

Two prominent examples of arylpicolinate herbicides built upon a picolinic acid framework are Halauxifen-methyl (B1255740) and Florpyrauxifen-benzyl. nih.gov These herbicides have been developed for selective post-emergence control of broadleaf weeds in various crops. nih.gov

| Common Name | Trade Name Example | Chemical Class | IUPAC Name |

|---|---|---|---|

| Halauxifen-methyl | Arylex™ active | Arylpicolinate | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate |

| Florpyrauxifen-benzyl | Rinskor™ active | Arylpicolinate | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate |

Herbicides derived from picolinic acids, such as the arylpicolinates, function as synthetic auxins. Their mode of action involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), but they resist the normal metabolic breakdown processes within the plant. canada.camdpi.com This leads to a persistent and overwhelming hormonal signal.

Research has shown that these novel auxin herbicides exhibit a unique binding pattern. They show a high affinity for the F-box protein AFB5, which is a component of the auxin receptor complex in plants. mdpi.comwarwick.ac.uk This binding hijacks the plant's natural growth-regulating machinery, leading to a cascade of disruptive physiological events:

Gene Expression Overload: The herbicide-receptor complex triggers the over-stimulation of specific auxin-responsive genes. researchgate.netdnr.state.mn.us

Hormonal Imbalance: This leads to the excessive production of other plant hormones, notably ethylene (B1197577) and the stress hormone abscisic acid (ABA). mdpi.comresearchgate.net

Physiological Disruption: The hormonal chaos results in a loss of controlled growth. Key processes like cell wall elasticity and phloem transport are disrupted, preventing the movement of sugars from the leaves to other parts of the plant. dnr.state.mn.us

Visually, susceptible plants exhibit symptoms of uncontrolled growth, such as leaf and stem twisting (epinasty), deformation, and swelling, followed by necrosis and eventual death. mdpi.comdnr.state.mn.us This specific mode of action provides effective control against many problematic broadleaf weeds. canada.ca

Environmental Transformation Products of Related Compounds

Once introduced into the environment, herbicides undergo transformation through various biotic and abiotic processes. The environmental fate of arylpicolinate herbicides is a key consideration in their development and registration. Microbial action is a primary driver of their degradation in soil. nih.gov

Halauxifen-methyl transforms rapidly in the environment, particularly in soil and aquatic systems. canada.caregulations.gov Its primary transformation pathway is the de-esterification to its corresponding carboxylic acid, known as halauxifen (B1672591) (or XDE-729 acid). regulations.govmda.state.mn.us This acid is the main herbicidally active form of the molecule. Studies have shown that the aerobic soil metabolism half-life of halauxifen-methyl is short, ranging from approximately 1 to 5 days. regulations.gov

Florpyrauxifen-benzyl also undergoes transformation in the environment, although it is generally more persistent than halauxifen-methyl. The main pathway of degradation is microbial, which converts the parent ester into its active acid form, florpyrauxifen (B1531466) (or XDE-848 acid), along with other minor degradates. mda.state.mn.us The typical aerobic soil half-life of florpyrauxifen-benzyl is significantly longer than that of halauxifen-methyl. mda.state.mn.usherts.ac.uk

| Parent Herbicide | Primary Transformation Product | Typical Aerobic Soil Half-Life (Parent) | Primary Degradation Pathway |

|---|---|---|---|

| Halauxifen-methyl | Halauxifen (XDE-729 acid) | 1.1 - 5.3 days regulations.gov | Hydrolysis / De-esterification regulations.gov |

| Florpyrauxifen-benzyl | Florpyrauxifen (XDE-848 acid) | ~55 days mda.state.mn.us | Microbial Degradation nih.gov |

Green Chemistry Considerations in Agrochemical Synthesis

The synthesis of complex, highly functionalized molecules like the arylpicolinate herbicides presents challenges that intersect with the principles of green and sustainable chemistry. The goal of green chemistry in this context is to design manufacturing processes that are more efficient, produce less waste, and use less hazardous materials compared to traditional methods. nih.gov

The production of agrochemical intermediates, such as substituted picolinic acids, often involves multi-step syntheses that can be resource-intensive. Key areas of focus for applying green chemistry principles include:

Solvent Selection: Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally benign solvents (like water or ethanol), or the development of solvent-free reaction conditions to minimize waste and environmental impact. researchgate.netgoogleapis.com

Process Optimization: Modern synthetic chemistry aims to streamline processes to reduce the number of intermediate isolation and purification steps, which are often a major source of waste. Designing "one-pot" reactions where multiple transformations occur sequentially without changing the reactor is a key strategy. googleapis.com

While specific proprietary manufacturing processes for herbicides derived from picolinic acid scaffolds are not publicly detailed, the agrochemical industry is increasingly focused on integrating these green chemistry principles to create more sustainable and efficient production pathways for new and existing active ingredients. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 6-Chloro-5-cyanopicolinic acid to ensure experimental reproducibility?

- Methodological Answer : Store the compound at 0°C–6°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture absorption, which can alter reactivity. Pre-cool solvents and equipment when working with this compound to maintain stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?